2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane
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Overview
Description
2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane is an organic compound that features a sulfonyl group, an epoxide ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane typically involves the following steps:
Formation of the Epoxide Ring: This can be achieved through the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Introduction of the Sulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like pyridine.
Addition of the Phenyl Group: The phenyl group can be introduced through various methods, including Friedel-Crafts alkylation or through the use of phenyl Grignard reagents.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Diols: From oxidation of the epoxide ring.
Sulfides/Thiols: From reduction of the sulfonyl group.
Substituted Epoxides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study enzyme mechanisms or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-3-phenyloxirane depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The epoxide ring can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-3-phenyloxirane: Lacks the 2-methylprop-1-en-1-yl group.
2-(Benzenesulfonyl)-2-(2-methylprop-1-en-1-yl)-oxirane: Lacks the phenyl group.
3-Phenyloxirane: Lacks both the benzenesulfonyl and 2-methylprop-1-en-1-yl groups.
Properties
CAS No. |
88958-82-1 |
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Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-(2-methylprop-1-enyl)-3-phenyloxirane |
InChI |
InChI=1S/C18H18O3S/c1-14(2)13-18(17(21-18)15-9-5-3-6-10-15)22(19,20)16-11-7-4-8-12-16/h3-13,17H,1-2H3 |
InChI Key |
ZOPADCPDSHGETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1(C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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